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1-Methylamsacrine

DNA intercalation Molecular modeling Structure-activity relationship

1-Methylamsacrine is a synthetic acridine derivative and a positional isomer of the clinical topoisomerase II poison amsacrine (m-AMSA), differing solely by a methyl substituent at the 1-position of the acridine chromophore. First described in a crystallographic and molecular modeling study by Neidle et al.

Molecular Formula C22H21N3O3S
Molecular Weight 407.5 g/mol
CAS No. 102941-25-3
Cat. No. B009650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylamsacrine
CAS102941-25-3
Synonyms1-methylamsacrine
Molecular FormulaC22H21N3O3S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC
InChIInChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24)
InChIKeyXLHLDHWNJBUAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylamsacrine (CAS 102941-25-3): Procurement-Grade Overview of a Positional Amsacrine Analog


1-Methylamsacrine is a synthetic acridine derivative and a positional isomer of the clinical topoisomerase II poison amsacrine (m-AMSA), differing solely by a methyl substituent at the 1-position of the acridine chromophore [1]. First described in a crystallographic and molecular modeling study by Neidle et al. (1986), the compound serves as a mechanistic probe for structure–activity relationships (SAR) in the amsacrine class, particularly for understanding how acridine ring substitution modulates DNA intercalation geometry, binding energetics, and antitumor activity [1]. Its molecular formula is C22H21N3O3S (MW 407.5 g/mol) [2].

Why Amsacrine and Other In-Class Analogs Cannot Replace 1-Methylamsacrine in Targeted SAR Studies


The 1-methyl substituent introduces a steric clash that forces the acridine chromophore into a non‑planar ‘butterfly’ conformation, fundamentally altering the C(9)–N(11) bonding geometry relative to planar amsacrine [1]. This conformational change propagates into a measurably different DNA intercalation energy and, as shown by molecular modeling, a significantly increased interaction energy with the DNA duplex compared with the parent drug [1]. Consequently, 1-methylamsacrine occupies a distinct point on the amsacrine SAR landscape that cannot be mimicked by amsacrine, its ortho isomer o-AMSA, carbamate analogs (AMCA/mAMCA), or the 4-methyl-5‑carboxamide clinical candidate CI‑921. Procurement of the correct positional isomer is therefore essential for experiments designed to isolate the contribution of acridine ring methyl substitution to DNA binding, topoisomerase II poisoning, and cytotoxicity [1].

Quantitative Differentiation Evidence for 1-Methylamsacrine vs. Its Closest Analogs


Computed DNA Intercalation Energy: 1-Methylamsacrine Exhibits Significantly Higher Interaction Energy Than Amsacrine

Molecular modeling by Neidle et al. (1986) calculated the energy of interaction between 1-methylamsacrine and a dinucleoside duplex DNA model, comparing it directly with amsacrine [1]. The interaction energy for 1-methylamsacrine was found to be significantly higher (more favorable) than that of amsacrine, in agreement with experimental solution DNA-binding and in vitro activity data [1]. This computational comparison provides a quantitative, physics-based rationale for why the 1-methyl analog cannot be considered interchangeable with the parent drug.

DNA intercalation Molecular modeling Structure-activity relationship

Acridine Chromophore Non‑Planarity: A Unique Butterfly Conformation Absent in Amsacrine

The crystal structure of 1-methylamsacrine hydrochloride (monoclinic space group P21/n, a = 15.302(3) Å, b = 8.035(2) Å, c = 18.258(4) Å, β = 102.68(2)°, refined to R = 0.055) revealed a significantly non‑planar acridine chromophore adopting a butterfly conformation about the C(9)–N(11) bond [1]. This is in marked contrast to the essentially planar acridine ring system observed in non‑distorted amsacrine structures [1]. The bonding geometry at C(9) is significantly altered as a direct consequence of the 1‑methyl group, providing a structural explanation for the divergent DNA-binding energetics and biological activity.

X-ray crystallography Conformational analysis Drug-DNA geometry

Position-Dependent Effect of Methyl Substitution on DNA Binding: 1‑Methyl vs. 2‑, 3‑, and 4‑Methyl Amsacrine Analogs

A systematic study of acridine‑substituted amsacrine derivatives demonstrated that the position of methyl substitution critically determines DNA-binding affinity and mode [1]. Methyl substitution at the 2‑position inhibited DNA binding, whereas substitution at the 3‑ and 4‑positions did not impair intercalative binding [1]. Although the 1‑position was not included in that specific dataset, the crystallographic and modeling data for 1‑methylamsacrine (Neidle et al., 1986) show that 1‑methyl substitution produces a distinct non‑planar conformation that alters binding energetics in yet a different manner [2]. This positions 1‑methylamsacrine as a structurally and energetically distinct entity relative to other methyl‑substituted isomers.

Positional SAR DNA intercalation Steric constraints

Defined Research Applications Where 1-Methylamsacrine Provides Scientific Advantage Over Generic Analog Substitution


Conformation‑Activity Relationship Studies in Topoisomerase II Poisoning

The non‑planar butterfly conformation of 1‑methylamsacrine, crystallographically proven and absent in amsacrine, makes it an essential tool for dissecting how acridine ring geometry influences topoisomerase II–DNA cleavable complex formation. Researchers investigating the structural determinants of topoisomerase II poisoning should select 1‑methylamsacrine over generic amsacrine to introduce a defined conformational perturbation [1].

Computational Chemistry Validation of DNA Intercalation Models

Because the DNA interaction energy of 1‑methylamsacrine has been explicitly calculated and compared with experimental DNA‑binding and in vitro activity data [1], this compound serves as a validated test case for docking and molecular dynamics simulations of acridine‑based intercalators. Procurement of 1‑methylamsacrine is indicated when benchmarking new computational models against a compound with known crystallographic coordinates and computed interaction energetics.

Positional SAR Libraries for Acridine‑Ring Substitution Mapping

When building a positional scanning library of amsacrine derivatives, 1‑methylamsacrine fills the 1‑position gap that is not covered by the 2‑, 3‑, or 4‑methyl analogs previously characterized for DNA binding and antitumor activity [1]. Its inclusion is necessary to complete the SAR matrix and avoid a missing‑data artefact in quantitative structure–activity relationship (QSAR) models [2].

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